molecular formula C11H18N2O2S B2612773 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide CAS No. 52236-76-7

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B2612773
CAS No.: 52236-76-7
M. Wt: 242.34
InChI Key: FNVYRAFIYQFRAX-UHFFFAOYSA-N
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Description

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is characterized by the presence of an amino group, two ethyl groups, a methyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methylbenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

  • 5-amino-2-methylbenzenesulfonamide
  • N,N-diethyl-2-methylbenzenesulfonamide
  • 5-amino-N,N-dimethyl-2-methylbenzenesulfonamide

Comparison: 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both amino and diethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

5-amino-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVYRAFIYQFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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